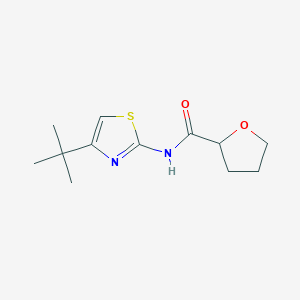

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVBXWLTPFLBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-(tert-butyl)thiazole-2-amine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antitumor agent.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Electron-donating groups (e.g., methoxy in ) improve cardioprotective efficacy, while bulky substituents (e.g., tert-butyl) may optimize target binding and reduce off-target interactions .

Carboxamide Variations :

- The tetrahydrofuran-2-carboxamide group in the target compound offers a balance between solubility and lipophilicity, contrasting with the piperidine analog’s higher lipophilicity and the benzamide derivatives’ variable pharmacokinetics .

- Heterocyclic carboxamides (e.g., thiophene, furan) in related compounds exhibit diverse biological activities, such as enzyme inhibition or antimicrobial effects, depending on the heterocycle’s electronic properties .

Pharmacological and Chemical Property Analysis

Table 2: Physicochemical and Pharmacological Comparisons

| Property | Target Compound | N-(4-tert-butyl-thiazol-2-yl)piperidine-4-carboxamide | N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide |

|---|---|---|---|

| Molecular Weight | ~280 g/mol (estimated) | ~293 g/mol | ~413 g/mol |

| LogP (Lipophilicity) | Moderate (tetrahydrofuran) | High (piperidine) | Moderate (methylthio substituent) |

| Biological Activity | Cardioprotective (hypothesized) | Varied bioactivity | Antimicrobial, anticancer |

| Key Structural Edge | Balanced solubility/stability | Enhanced membrane permeability | Broad-spectrum activity via methylthio group |

Research Findings:

- Cardioprotective Potential: Compounds with thiazole rings and electron-rich substituents (e.g., methoxyphenyl) show efficacy in reducing smooth muscle hypoxia response, suggesting the target compound’s tert-butyl group may offer similar or improved activity .

- Antimicrobial Activity : Methylthio and halogenated derivatives (e.g., chloro, bromo) in related compounds demonstrate enhanced antimicrobial effects due to increased electrophilicity and target binding .

- Metabolic Stability : The tert-butyl group’s steric hindrance may reduce metabolic degradation compared to smaller substituents (e.g., methyl or methoxy) .

Biological Activity

N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and synthesis, supported by data tables and relevant case studies.

The molecular formula for N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide is , with a molecular weight of approximately 252.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide. Research indicates that compounds with thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cell lines .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide | MDA-MB-231 | TBD |

| Other Thiazole Derivative | LNCaP | 11 |

| Other Thiazole Derivative | HL60 | 30.8 |

Note: TBD indicates that specific IC50 data for N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide is yet to be determined.

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways. For instance, some studies suggest that these compounds may inhibit ATP-binding sites on tyrosine kinase receptors, similar to established anticancer drugs like gefitinib . Additionally, they may induce apoptosis in cancer cells through various signaling pathways.

Synthesis

The synthesis of N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide typically involves the reaction of tert-butyl thiazole derivatives with tetrahydrofuran-based carboxylic acids. For example:

- Preparation of Thiazole Intermediate : tert-butyl 4-bromothiazol-2-ylcarbamate is synthesized via standard organic reactions involving bromination and subsequent carbamate formation.

- Coupling Reaction : The thiazole intermediate is then reacted with tetrahydrofuran derivatives under suitable conditions to yield the desired carboxamide.

Case Studies

A notable case study involved the evaluation of thiazole derivatives against murine melanoma cell lines. The results indicated that modifications in the thiazole structure could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

In another study focusing on structure-activity relationships (SAR), researchers found that substituents on the thiazole ring could influence both the potency and selectivity of the compounds against different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(tert-Butyl)thiazol-2-yl)tetrahydrofuran-2-carboxamide, and how can purity be validated?

- Methodology : Multi-step synthesis typically involves coupling a thiazole precursor (e.g., 4-(tert-butyl)thiazol-2-amine) with activated tetrahydrofuran-2-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DMF at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from methanol) to achieve >95% purity.

- Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry for molecular weight verification .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Key spectral markers :

- ¹H NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet, 9H) and tetrahydrofuran protons (δ ~2.0–4.0 ppm, multiplet) .

- IR : Amide C=O stretch (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1550 cm⁻¹) .

- MS : Molecular ion peak at m/z corresponding to C₁₃H₂₀N₂O₂S (exact mass: 276.12 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Dose-response studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Target specificity assays : Use enzyme inhibition assays (e.g., fluorescence polarization) to confirm binding to proposed targets (e.g., kinases, proteases) .

- Meta-analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent effects or cell line variability .

Q. How does the tert-butyl group influence the compound’s interaction with biological targets?

- Mechanistic insights :

- Steric effects : The bulky tert-butyl group may hinder binding to shallow active sites but enhance selectivity for hydrophobic pockets .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to desolvation of the tert-butyl moiety .

- SAR comparisons : Replace tert-butyl with smaller substituents (e.g., methyl, isopropyl) to assess activity loss/gain .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

- Computational tools :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or EGFR .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.